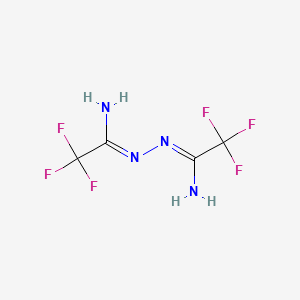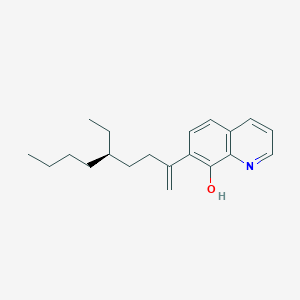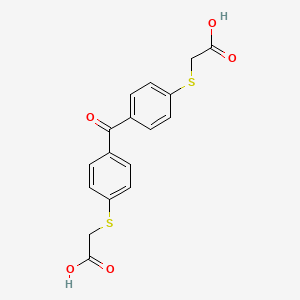
2,2'-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid: is an organic compound with the molecular formula C17H14O5S2 and a molecular weight of 362.42 g/mol . This compound is characterized by the presence of a carbonyl group flanked by two phenylthio groups, each connected to an acetic acid moiety. It is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid typically involves the reaction of 4,4’-thiobisbenzoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the carbonylbis(4,1-phenylenethio) intermediate, which is then further reacted with acetic acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylthio groups are converted to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Acyl chlorides, acyl bromides
Applications De Recherche Scientifique
Chemistry: 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of phenylthio groups with biological macromolecules. It serves as a model compound for investigating the effects of sulfur-containing groups on protein and enzyme function .
Medicine: Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development .
Industry: In industrial applications, 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid involves its interaction with molecular targets through its phenylthio and acetic acid groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their structure and function. The carbonyl group plays a crucial role in these interactions by acting as an electrophilic center, facilitating nucleophilic attack by biological molecules .
Comparaison Avec Des Composés Similaires
- 2,2’-(Carbonylbis(4,1-phenylenethio))bis(propionic) acid
- 2,2’-(Carbonylbis(4,1-phenylenethio))bis(butyric) acid
- 2,2’-(Carbonylbis(4,1-phenylenethio))bis(valeric) acid
Uniqueness: 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is unique due to its specific combination of phenylthio and acetic acid groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits different solubility, reactivity, and interaction profiles with biological targets .
Propriétés
Numéro CAS |
84434-07-1 |
|---|---|
Formule moléculaire |
C17H14O5S2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[4-[4-(carboxymethylsulfanyl)benzoyl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H14O5S2/c18-15(19)9-23-13-5-1-11(2-6-13)17(22)12-3-7-14(8-4-12)24-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Clé InChI |
RYMGLXBJEKOMPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SCC(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


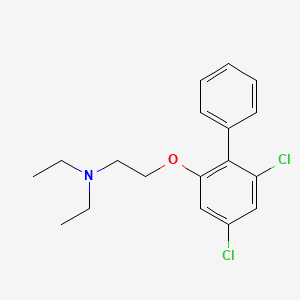


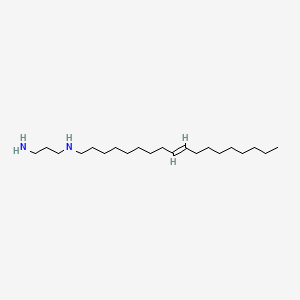
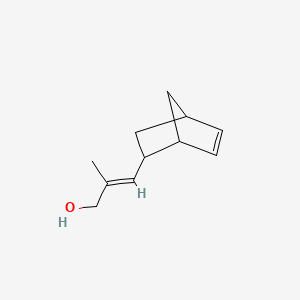
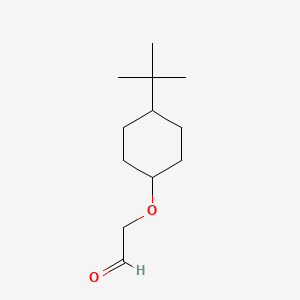
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)


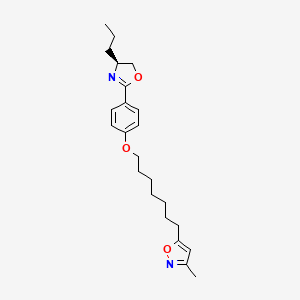
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
